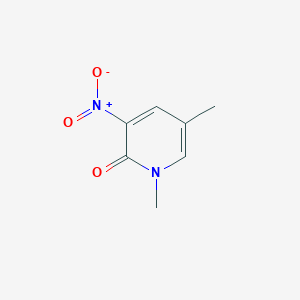

1,5-Dimethyl-3-nitropyridin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O3 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

1,5-dimethyl-3-nitropyridin-2-one |

InChI |

InChI=1S/C7H8N2O3/c1-5-3-6(9(11)12)7(10)8(2)4-5/h3-4H,1-2H3 |

InChI Key |

WJSQXLBMGQUQPA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C(=O)C(=C1)[N+](=O)[O-])C |

Origin of Product |

United States |

Synthetic Methodologies for 1,5 Dimethyl 3 Nitropyridin 2 One and Its Structural Analogues

Electrophilic Nitration Strategies for Pyridinone Systems

The introduction of a nitro group onto a pyridinone ring is a key transformation, typically achieved through electrophilic aromatic substitution. The reactivity of the pyridinone nucleus is influenced by the electron-donating nature of the ring nitrogen and the electron-withdrawing character of the carbonyl group. Kinetic studies have shown that nitration reactions of pyridones generally occur on the free-base species, although reaction via the conjugate acid can occur in highly acidic conditions. rsc.org The position of nitration is sensitive to the reaction medium; for instance, the nitration of 2-pyridone can yield the 3-nitro derivative in low acidity media and the 5-nitro compound in highly acidic environments, with both reactions proceeding through the free base. rsc.org

Direct Nitration using Conventional Reagents and Conditions

The direct nitration of pyridinone scaffolds using conventional nitrating agents, such as a mixture of nitric acid and sulfuric acid ("mixed acid"), is a common approach. This method relies on the in situ generation of the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

A pertinent example is the synthesis of 1-methyl-3,5-dinitro-2-pyridone, a close analogue of the target compound. This synthesis involves the treatment of 1-methyl-2-pyridone (B167067) with fuming nitric acid in the presence of sulfuric acid. nih.gov This dinitration highlights the activating effect of the N-methyl group and the ring's ability to undergo multiple nitrations under forcing conditions. The synthesis proceeds in a stepwise manner, starting from pyridine (B92270), which is first converted to the N-methylpyridinium salt. This salt is then oxidized to form 1-methyl-2-pyridone, which is subsequently nitrated. nih.gov For the synthesis of 1,5-Dimethyl-3-nitropyridin-2-one, a similar approach would be employed, starting with 1,5-dimethylpyridin-2-one. The methyl group at the 5-position would further influence the regioselectivity of the nitration, directing the incoming nitro group to the C-3 position.

| Starting Material | Reagents | Product | Reference |

| 1-Methyl-2-pyridone | Fuming HNO₃, H₂SO₄ | 1-Methyl-3,5-dinitro-2-pyridone | nih.gov |

| Pyridine-N-oxide | H₂SO₄/HNO₃ | 4-Nitropyridine-N-oxide | beilstein-journals.org |

| 2-Pyridone | Mixed Acid (Low Acidity) | 3-Nitro-2-pyridone | rsc.org |

| 2-Pyridone | Mixed Acid (High Acidity) | 5-Nitro-2-pyridone | rsc.org |

Nitration via Dinitrogen Pentoxide (N₂O₅) and Sulfite (B76179) Systems

A milder and more specialized method for nitrating pyridines and pyridones involves the use of dinitrogen pentoxide (N₂O₅) in conjunction with a sulfite source, such as sulfur dioxide (SO₂) or sodium bisulfite (NaHSO₃). ntnu.noepa.gov This procedure has been successfully applied to a range of pyridine derivatives to afford 3-nitropyridines. ntnu.no The reaction is typically initiated by reacting the pyridine substrate with N₂O₅ in an organic solvent, after which the resulting intermediate is treated with an aqueous sulfite solution. ntnu.no

This method offers an alternative to harsh acidic conditions and can provide improved yields and selectivity for certain substrates. The reaction medium and temperature can be optimized to enhance the outcome. ntnu.no

The mechanism of nitration with N₂O₅ proceeds through a distinct intermediate: the N-nitropyridinium cation. ntnu.noepa.gov The reaction between the pyridine substrate and N₂O₅ leads to the formation of an N-nitropyridinium salt, such as N-nitropyridinium nitrate. epa.gov These N-nitropyridinium salts are powerful electrophilic nitrating agents themselves and can be isolated in some cases. acs.orgacs.org

Upon formation, the N-nitropyridinium intermediate is highly susceptible to nucleophilic attack. In the DNP/sulfite system, the bisulfite ion (HSO₃⁻) acts as the nucleophile, attacking the N-nitropyridinium cation at the 2- or 4-position. ntnu.no This attack leads to the formation of transient dihydropyridine (B1217469) adducts, specifically N-nitro-dihydropyridine sulfonates. ntnu.noepa.gov

Following the formation of the N-nitro-dihydropyridine sulfonate adducts, a key rearrangement step occurs to transfer the nitro group from the nitrogen atom to the C-3 position of the ring. Evidence suggests that this transfer is an intramolecular process, potentially occurring within a solvent cage or via a concerted mechanism. epa.govrsc.orgepa.gov

Two primary mechanisms have been proposed for this nitro group migration:

Migration as a nitronium ion within a tight ion pair or solvent cage. epa.govrsc.org

A sigmatropic shift , specifically a nih.govbeilstein-journals.org sigmatropic rearrangement. ntnu.noepa.gov

Studies on the nitration of dimethylpyridines have provided results that support the nih.govbeilstein-journals.org sigmatropic shift mechanism. epa.gov In this pathway, the N-nitro-1,2-dihydropyridine-2-sulfonate intermediate undergoes a rearrangement where the nitro group migrates to the C-3 position. A subsequent addition of another bisulfite ion can form a tetrahydropyridine (B1245486) intermediate, which then eliminates both bisulfite ions to yield the final 3-nitropyridine (B142982) product. ntnu.no

Continuous Flow Methodologies in Nitration Processes

Nitration reactions are often highly exothermic, posing safety and selectivity challenges, particularly on a large scale. Continuous flow chemistry offers a powerful solution to these issues by utilizing microreactors or tubular reactors. beilstein-journals.org This technology provides significant advantages, including superior temperature control, enhanced safety, and improved scalability and reproducibility. beilstein-journals.orgnih.gov

In a typical continuous flow setup, streams of the substrate and the nitrating agent are pumped into a micromixer for rapid and efficient mixing. The reaction mixture then flows through a temperature-controlled residence time unit (e.g., a tube or capillary) before being quenched. beilstein-journals.org This approach has been successfully applied to the nitration of various aromatic and heterocyclic systems. For example, the nitration of pyridine N-oxide in a microreactor resulted in an improved yield compared to the conventional batch process. beilstein-journals.org Similarly, the synthesis of picramide, involving nitration and ammonolysis steps, was demonstrated to be safer and more efficient in a continuous flow system. nih.gov These principles are directly applicable to the nitration of pyridinone systems, promising safer and more scalable production routes.

| Reaction | System | Advantages of Flow Chemistry | Reference |

| Nitration of Pyridine N-oxide | Microreactor | Higher yield (78% vs 72% batch) | beilstein-journals.org |

| Nitration of p-nitroanisole | Vapourtec Flow Reactor | Significant advantage in selectivity and yield (90%) | nih.gov |

| Synthesis of Butylpyridinium Bromide | EDBO+ Continuous Flow | Optimized yield and production rate, scalability | nih.gov |

Construction of Nitropyridinone Frameworks via Ring Transformations

An alternative and elegant strategy for synthesizing functionalized nitropyridines involves the "scrap and build" approach of ring transformation reactions. nih.gov In this methodology, a highly functionalized heterocyclic ring is reacted with reagents that replace parts of the original ring to construct a new one.

1-Methyl-3,5-dinitro-2-pyridone has proven to be an exceptional substrate for nucleophilic-type ring transformations. nih.govnih.gov Its suitability stems from its high electron deficiency (due to two nitro groups and a carbonyl group), low aromatic stabilization energy, and the presence of a good leaving group (anionic nitroacetamide). nih.gov

A notable application is the three-component ring transformation (TCRT), where the dinitropyridone reacts with a ketone and a nitrogen source (like ammonia (B1221849) or ammonium (B1175870) acetate) to produce nitropyridines or nitroanilines that are otherwise difficult to synthesize. nih.govresearchgate.net The reaction is believed to proceed through the formation of a bicyclic intermediate, which then eliminates nitroacetamide to form the new aromatic ring. nih.gov This method effectively uses the dinitropyridone as a safe synthetic equivalent of the unstable nitromalonaldehyde (B3023284). nih.gov

Nucleophilic Ring Transformation Approaches

Nucleophilic ring transformation represents a powerful strategy for synthesizing highly functionalized aromatic compounds from heterocyclic precursors. In this approach, a heterocyclic ring reacts with a nucleophile, leading to a ring-opening and subsequent re-cyclization to form a new carbocyclic or heterocyclic system. A key substrate for these transformations is 1-methyl-3,5-dinitro-2-pyridone, a structural analogue of this compound. The high electron deficiency of the pyridone ring, conferred by the two nitro groups and the carbonyl function, makes it highly susceptible to nucleophilic attack. nih.gov

The reaction of 1-methyl-3,5-dinitro-2-pyridone with dinucleophilic reagents, such as the enolates of 1,3-dicarbonyl compounds, exemplifies this approach. encyclopedia.pub This transformation proceeds by the addition of the nucleophile to the electron-deficient pyridone, followed by ring cleavage and re-cyclization to yield functionalized 4-nitrophenols. nih.govencyclopedia.pub The reaction effectively transfers a portion of the original pyridone structure to the incoming nucleophile to build a new ring system. encyclopedia.pub

Detailed findings from studies on the reaction of 1-methyl-3,5-dinitro-2-pyridone with various 1,3-dicarbonyl compounds are presented below. encyclopedia.pub

| Reagent (1,3-Dicarbonyl Compound) | R¹ | R² | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Diethyl acetonedicarboxylate | OEt | COOEt | Pyridine | 50 | 91 | encyclopedia.pub |

| Ethyl acetoacetate | OEt | H | Pyridine | 70 | 61 | encyclopedia.pub |

| Acetylacetone | Me | H | DMF | 70 | 53 | encyclopedia.pub |

| Ethyl benzoylacetate | COOEt | H | Pyridine | 110 | 42 | encyclopedia.pub |

Three-Component Ring Transformation Reactions

To enhance the synthetic utility of ring transformations, three-component reactions (TCRTs) have been developed. This strategy expands the range of accessible products by using simple, readily available ketones as mononucleophilic reagents in conjunction with a nitrogen source. nih.govencyclopedia.pub 1-Methyl-3,5-dinitro-2-pyridone serves as an excellent substrate in these reactions, acting as a stable synthetic equivalent of the unstable nitromalonaldehyde. nih.govnih.gov

In a typical TCRT, the dinitropyridone reacts with a ketone and ammonia (or an ammonia source like ammonium acetate). nih.gov This process leads to the formation of nitropyridine derivatives that are often difficult to obtain through other synthetic routes. nih.govnih.gov The reaction is versatile, accommodating a range of ketones including aromatic, α,β-unsaturated, and cycloalkanones, to produce variously substituted 5-nitropyridines. encyclopedia.pub

The following table summarizes the results of three-component ring transformations using 1-methyl-3,5-dinitro-2-pyridone, various ketones, and ammonia to synthesize 5-nitropyridine derivatives. encyclopedia.pub

| Ketone | Product | Yield (%) | Reference |

|---|---|---|---|

| Acetophenone | 5-Nitro-2-phenylpyridine | 81 | encyclopedia.pub |

| 4-Methoxyacetophenone | 2-(4-Methoxyphenyl)-5-nitropyridine | 85 | encyclopedia.pub |

| 4-Chloroacetophenone | 2-(4-Chlorophenyl)-5-nitropyridine | 77 | encyclopedia.pub |

| 2-Acetylthiophene | 5-Nitro-2-(2-thienyl)pyridine | 72 | encyclopedia.pub |

| 2-Acetylfuran | 2-(2-Furyl)-5-nitropyridine | 68 | encyclopedia.pub |

| Cyclohexanone | 5,6,7,8-Tetrahydro-3-nitroquinoline | 75 | encyclopedia.pub |

Derivatization of Pre-existing Pyridine Scaffolds

An alternative to building the pyridine ring from acyclic precursors is the functionalization of a pre-existing pyridine or pyridone scaffold. This approach often involves electrophilic substitution reactions, such as nitration, on activated pyridine derivatives.

The synthesis of nitropyridines can be achieved through the direct nitration of aminopyridine precursors. The amino group is a powerful activating group, although its basicity can complicate reactions under strongly acidic nitrating conditions. The position of the nitro group is directed by the existing substituents on the pyridine ring.

For instance, the synthesis of 2-amino-5-bromo-3-nitropyridine (B172296) is accomplished by the nitration of 2-amino-5-bromopyridine. orgsyn.org The starting aminopyridine is treated with nitric acid in the presence of concentrated sulfuric acid at low temperatures. The reaction proceeds to introduce a nitro group at the 3-position, yielding the desired product. orgsyn.org Similarly, 2-chloro-5-methyl-3-nitropyridine (B188117) can be synthesized from a 2-amino-5-methylpyridine (B29535) precursor, which undergoes oxidation and other transformations. nih.gov

Another relevant transformation is the synthesis of 2-amino-3-nitro-6-methoxypyridine. This compound is prepared from 2-amino-6-chloro-3-nitropyridine (B151482) via nucleophilic substitution of the chlorine atom with a methoxy (B1213986) group. google.com The precursor, 2-amino-6-chloro-3-nitropyridine, is in turn obtained from the ammonolysis of 2,6-dichloro-3-nitropyridine. google.com The synthesis of the dinitropyridone substrate used in ring transformations also involves derivatization, specifically the nitration of 1-methyl-2-pyridone using fuming nitric acid and sulfuric acid. nih.gov

The table below provides examples of nitropyridine synthesis starting from substituted pyridine precursors.

| Precursor | Reagents | Product | Key Transformation | Reference |

|---|---|---|---|---|

| 2-Amino-5-bromopyridine | HNO₃, H₂SO₄ | 2-Amino-5-bromo-3-nitropyridine | Electrophilic Nitration | orgsyn.org |

| 2,6-Dichloropyridine | HNO₃, H₂SO₄ | 2,6-Dichloro-3-nitropyridine | Electrophilic Nitration | google.com |

| 2-Amino-6-chloro-3-nitropyridine | NaOCH₃, CH₃OH | 2-Amino-3-nitro-6-methoxypyridine | Nucleophilic Substitution | google.com |

| 1-Methyl-2-pyridone | Fuming HNO₃, H₂SO₄ | 1-Methyl-3,5-dinitro-2-pyridone | Electrophilic Nitration | nih.gov |

Advanced Spectroscopic and Crystallographic Characterization of 1,5 Dimethyl 3 Nitropyridin 2 One

Vibrational Spectroscopic Analysis (FT-IR, Raman)

Expected FT-IR and Raman Vibrational Modes:

The key functional groups in 1,5-Dimethyl-3-nitropyridin-2-one are the pyridin-2-one ring, the nitro group (NO₂), and the methyl groups (CH₃).

C=O Stretching: The carbonyl group of the pyridin-2-one ring is expected to show a strong absorption band in the FT-IR spectrum, typically in the range of 1650-1690 cm⁻¹. This band is often also visible, though sometimes weak, in the Raman spectrum.

NO₂ Stretching: The nitro group will exhibit two characteristic stretching vibrations: an asymmetric stretch (νas) typically found in the 1500-1560 cm⁻¹ region, and a symmetric stretch (νs) in the 1335-1365 cm⁻¹ region. These are generally strong in both FT-IR and Raman spectra.

C-N Stretching: The stretching vibrations of the C-N bonds within the pyridine (B92270) ring and the C-NO₂ bond are expected in the fingerprint region of the spectrum.

CH₃ Vibrations: The methyl groups will show symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ range. Bending vibrations for the methyl groups are expected around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).

Aromatic C=C and C=N Stretching: The pyridinone ring will have several characteristic stretching vibrations for the C=C and C=N bonds, typically appearing in the 1400-1650 cm⁻¹ region.

Without experimental data, a definitive table of vibrational frequencies cannot be provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR:

The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons present.

N-CH₃ Protons: The protons of the methyl group attached to the nitrogen atom (N1-methyl) are expected to appear as a singlet, likely in the range of δ 3.2-3.6 ppm.

C-CH₃ Protons: The protons of the methyl group attached to the carbon atom at position 5 (C5-methyl) will also appear as a singlet, likely in a slightly different region, possibly around δ 2.2-2.6 ppm.

Ring Protons: The pyridinone ring has two remaining protons at positions 4 and 6. The electron-withdrawing nitro group at position 3 will significantly influence their chemical shifts. The proton at C4 would likely be downfield shifted due to the adjacent nitro group. The proton at C6 would also be influenced by the ring structure.

¹³C NMR:

The carbon-13 NMR spectrum will provide information on all the unique carbon atoms in the molecule.

C=O Carbon: The carbonyl carbon (C2) is expected to be the most downfield signal, typically in the range of δ 160-170 ppm.

C-NO₂ Carbon: The carbon atom attached to the nitro group (C3) will also be significantly deshielded, with an expected chemical shift in the range of δ 140-150 ppm.

Ring Carbons: The other carbon atoms of the pyridinone ring (C4, C5, C6) will have distinct signals based on their electronic environment.

Methyl Carbons: The carbon atoms of the two methyl groups (N-CH₃ and C5-CH₃) will appear as upfield signals, typically in the range of δ 20-40 ppm.

A definitive assignment of chemical shifts requires experimental data.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be influenced by the conjugated pyridinone system and the nitro group. The pyridinone ring itself will have π → π* transitions. The presence of the nitro group, a strong chromophore, will likely lead to additional absorptions, including n → π* transitions. The exact wavelengths (λmax) and molar absorptivities (ε) of these transitions are dependent on the solvent used and the specific electronic structure of the molecule, which can only be determined experimentally.

Mass Spectrometric Characterization

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₈N₂O₃), the calculated molecular weight is approximately 168.15 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 168. Subsequent fragmentation could involve the loss of the nitro group (NO₂), methyl groups (CH₃), or carbon monoxide (CO), leading to characteristic fragment ions. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the parent ion and its fragments.

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and crystal packing. As no crystal structure for this compound has been reported in the Cambridge Structural Database (CSD) or other public repositories, the following sections are based on general expectations for similar molecules.

Determination of Crystal System and Space Group

The crystal system (e.g., monoclinic, orthorhombic) and space group describe the symmetry of the crystal lattice. This information can only be obtained through experimental X-ray diffraction analysis of a suitable single crystal.

Molecular Conformation and Geometric Parameters (Bond Lengths, Angles, Torsion Angles)

An SC-XRD analysis would reveal the precise geometry of the this compound molecule. The pyridinone ring is expected to be largely planar. The bond lengths and angles within the ring would be influenced by the substituents. For instance, the C3-N(O₂) bond length would be characteristic for a C-nitro bond. The bond angles around the sp² hybridized carbon and nitrogen atoms of the ring would be close to 120°. The torsion angle of the nitro group relative to the plane of the pyridinone ring would also be a key structural parameter determined by this analysis.

Without experimental data, a table of bond lengths and angles cannot be generated.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

Detailed information regarding the specific hydrogen bonding and π-π stacking interactions within the crystal lattice of this compound is not available in published scientific literature.

Relationship between Solid-State Structure and Solution-Phase Behavior

A comparative analysis of the solid-state structure and solution-phase behavior of this compound cannot be compiled, as dedicated studies on this topic have not been found in the public scientific domain.

Reactivity Profiles and Mechanistic Investigations of 1,5 Dimethyl 3 Nitropyridin 2 One

Electrophilic Aromatic Substitution (EAS) Reactions of Nitropyridinones

Electrophilic Aromatic Substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The feasibility of these reactions is highly dependent on the electron density of the aromatic ring. Pyridine (B92270) and its derivatives are generally less reactive towards EAS than benzene (B151609) because the electronegative nitrogen atom reduces the electron density of the ring. youtube.com This deactivating effect is significantly amplified in acidic conditions, which are common for many EAS reactions like nitration, as the ring nitrogen becomes protonated, creating a positively charged pyridinium (B92312) ion that strongly repels incoming electrophiles. rsc.org

In the case of nitropyridinones such as 1,5-dimethyl-3-nitropyridin-2-one, the ring is exceptionally electron-deficient. This is due to the cumulative electron-withdrawing effects of the ring nitrogen, the carbonyl group, and, most importantly, the nitro group. The nitro group is one of the most powerful deactivating groups in EAS, directing incoming electrophiles to the meta position in benzene systems. masterorganicchemistry.com For this compound, the combination of these features renders the aromatic core highly deactivated and generally inert to standard electrophilic substitution conditions. rsc.orgresearchgate.net While pyridine-N-oxides can undergo EAS more readily, the unoxidized nitrogen in the pyridinone ring, coupled with the potent nitro substituent, makes reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation exceptionally difficult. youtube.comrsc.org

Table 1: Conceptual Relative Reactivity of Pyridine Derivatives in EAS

| Compound | Ring Activating/Deactivating Effect | Relative Reactivity | Typical Conditions for Nitration |

|---|---|---|---|

| Benzene | Neutral | Baseline | HNO₃/H₂SO₄, 50°C |

| Pyridine | Deactivated | Low | Harsh (e.g., 300°C) youtube.com |

| Pyridinium ion | Strongly Deactivated | Very Low | Reaction fails rsc.org |

| Pyridine-N-Oxide | Activated (relative to pyridine) | Moderate | HNO₃/H₂SO₄, 90°C (yields para product) rsc.org |

| Nitropyridinone | Extremely Deactivated | Extremely Low | Reaction generally does not occur |

Nucleophilic Aromatic Substitution (SNAr) Pathways

In stark contrast to its inertness towards electrophiles, the electron-poor nature of this compound makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). SNAr reactions are characteristic of aromatic rings that are activated by strong electron-withdrawing groups, such as the nitro group, and possess a good leaving group. libretexts.orgmasterorganicchemistry.com The nitro group stabilizes the negatively charged intermediate formed during the reaction, thereby lowering the activation energy. youtube.com

Addition-Elimination Mechanisms and Meisenheimer Complexes

The most common mechanism for SNAr reactions is the addition-elimination pathway. This process involves two main steps. First, the nucleophile attacks the electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized, anionic σ-adduct known as a Meisenheimer complex. wikipedia.orgbris.ac.uk This intermediate is a key feature of SNAr on nitro-activated systems. nih.govfrontiersin.org The negative charge in the Meisenheimer complex is delocalized across the ring and, crucially, onto the oxygen atoms of the ortho or para-positioned nitro group, which provides significant stabilization. youtube.comyoutube.com In the second step, the leaving group departs, and the aromaticity of the ring is restored. masterorganicchemistry.com

While the stepwise mechanism via a Meisenheimer intermediate is widely accepted, some studies suggest that certain SNAr reactions may proceed through a concerted mechanism, where bond formation and bond cleavage occur in a single step, bypassing a stable intermediate. bris.ac.ukfrontiersin.org However, for highly activated systems like nitropyridinones, the formation of a discrete Meisenheimer complex is generally the favored pathway. nih.gov

Vicarious Nucleophilic Substitution (VNS) of Hydrogen in Nitroarenes

A particularly powerful variant of SNAr is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction allows for the direct replacement of a hydrogen atom on an electron-deficient aromatic ring, avoiding the need for a pre-installed leaving group like a halogen. wikipedia.org VNS is highly effective for nitroarenes, including nitropyridines. acs.orgscispace.com

The mechanism involves the attack of a carbanion that carries a leaving group (Y) at the nucleophilic carbon. organic-chemistry.org This addition forms a Meisenheimer-type adduct. Subsequently, a base induces the β-elimination of HY from the adduct, leading to the formation of the substituted product upon protonation during workup. acs.orgnih.gov This methodology provides a direct route for C-C and C-N bond formation on the pyridinone ring, typically at positions ortho or para to the nitro group. acs.orgorganic-chemistry.org

Table 2: Examples of Nucleophiles Used in VNS Reactions

| Nucleophile Precursor | Carbanion Structure | Functional Group Introduced |

|---|---|---|

| Chloromethyl phenyl sulfone | PhSO₂CH⁻Cl | Methyl (-CH₃) after reduction |

| Trimethylsulfoxonium iodide | (CH₃)₂S(O)CH₂⁻ | Methyl (-CH₃) |

| t-Butyl chloroacetate | ClCH⁻CO₂tBu | Carboxymethyl (-CH₂CO₂H) after hydrolysis |

| 1,1,1-Trimethylhydrazinium (B8733633) iodide | (CH₃)₃N⁺NH⁻ | Amino (-NH₂) organic-chemistry.org |

Regioselectivity and Electronic Directing Effects in SNAr Reactions

The regiochemical outcome of SNAr reactions is dictated by the electronic effects of the substituents on the aromatic ring. Strong electron-withdrawing groups, which are necessary to activate the ring, also direct the incoming nucleophile. The attack preferentially occurs at the positions ortho and para to the activating group, as this allows for the direct delocalization of the negative charge of the Meisenheimer intermediate onto the substituent. libretexts.orgmasterorganicchemistry.com

For this compound, the primary directing group is the nitro substituent at the C-3 position. This strongly activates the ortho positions (C-2 and C-4) and the para position (C-6) towards nucleophilic attack.

C-4 Position: This position is ortho to the nitro group and is a prime target for nucleophilic attack.

C-6 Position: This position is para to the nitro group, also making it highly activated.

C-2 Position: While ortho to the nitro group, this position is part of the carbonyl group and thus not available for substitution.

Therefore, nucleophilic substitution reactions like VNS are expected to occur predominantly at the C-4 and C-6 positions. The final product distribution would depend on the interplay between the electronic activation by the nitro group and steric hindrance from the adjacent methyl group at C-5.

Table 3: Predicted Regioselectivity for Nucleophilic Attack on this compound

| Position | Relation to Nitro Group (C3) | Relation to Other Groups | Predicted Reactivity |

|---|---|---|---|

| C-4 | Ortho | Ortho to N-Me | Highly Activated |

| C-5 | Meta | - | Deactivated |

Reduction Reactions of the Nitro Group

The reduction of the nitro group to a primary amine is one of the most fundamental transformations in aromatic chemistry. masterorganicchemistry.com This reaction dramatically alters the electronic character of the ring, converting a strongly electron-withdrawing, deactivating group into a strongly electron-donating, activating group. masterorganicchemistry.com Applying this to this compound would yield 3-amino-1,5-dimethylpyridin-2-one.

A variety of methods are available to achieve this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule. wikipedia.orgorganic-chemistry.org

Catalytic Hydrogenation: This is a common and efficient method, using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. numberanalytics.comcommonorganicchemistry.com It is highly effective but can sometimes reduce other functionalities. commonorganicchemistry.com

Metal/Acid Systems: Classic methods involve the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.com Tin(II) chloride (SnCl₂) is also a mild and selective reagent for this purpose. commonorganicchemistry.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) or formic acid can be used in the presence of a catalyst to transfer hydrogen to the nitro group. wikipedia.orgorganic-chemistry.org

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can also be used, sometimes offering selectivity in molecules with multiple nitro groups. wikipedia.orgcommonorganicchemistry.com

Depending on the reaction conditions, the reduction can be stopped at intermediate stages, such as the N-hydroxylamino or azo compound, though the formation of the amine is typically the desired outcome. wikipedia.org

Table 4: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Product | Selectivity Notes |

|---|---|---|---|

| H₂, Pd/C | RT, 1-4 atm H₂ | Amine | Highly efficient; may reduce alkenes, alkynes, C=O, benzyl (B1604629) groups. commonorganicchemistry.com |

| H₂, Raney Ni | RT, H₂ pressure | Amine | Less likely to cause dehalogenation than Pd/C. commonorganicchemistry.com |

| Fe, HCl (or AcOH) | Reflux | Amine | Classic, inexpensive, and often chemoselective. masterorganicchemistry.com |

| SnCl₂, HCl (or EtOH) | RT/Heat | Amine | Mild conditions, tolerates many functional groups. commonorganicchemistry.com |

| Na₂S₂O₄ | Aqueous solution | Amine | Mild, often used in aqueous media. |

Amination and Halogenation Reactions of the Pyridinone Ring

Amination

Directly introducing an amino group onto the this compound ring can be achieved through nucleophilic substitution pathways. Given the high activation of the ring towards nucleophiles, VNS provides a viable route for C-H amination. Reagents such as 1,1,1-trimethylhydrazinium iodide or various hydroxylamine (B1172632) derivatives can serve as N-nucleophiles in the presence of a strong base to install an amino group at the activated C-4 or C-6 positions. scispace.comorganic-chemistry.org An alternative pathway involves the reduction of the existing nitro group to an amine, as detailed in section 4.3.

Halogenation

Direct electrophilic halogenation of the this compound ring is synthetically challenging due to the severe deactivation of the ring towards electrophiles, as discussed in section 4.1. Therefore, alternative strategies are required to introduce halogen atoms. A common and effective method would be to first reduce the nitro group to an amine (3-amino-1,5-dimethylpyridin-2-one). orgsyn.org The resulting amino group can then be converted into a diazonium salt using nitrous acid (e.g., NaNO₂/HCl). The diazonium group is an excellent leaving group and can be readily displaced by halides (Cl⁻, Br⁻, I⁻) in a Sandmeyer or related reaction to afford the corresponding 3-halopyridinone. This indirect sequence allows for the introduction of halogens onto the specific position previously occupied by the nitro group.

Oxidative Transformations of the Pyridine Nitrogen Atom

The pyridine nitrogen atom in pyridinone systems can undergo oxidative transformations. While specific studies on this compound are not extensively detailed in the provided results, related research on similar structures provides valuable insights. For instance, microbial transformations have been shown to oxidize the heterocyclic nitrogen atom in pyridine derivatives. In the case of 2-amino-4-methyl-3-nitropyridine, microbial action resulted in the formation of 2-amino-4-methyl-3-nitropyridine-1-oxide, indicating that the pyridine nitrogen is susceptible to oxidation. researchgate.net This suggests that the nitrogen atom in this compound could also be a target for oxidative processes, potentially leading to the corresponding N-oxide derivative. Such transformations are significant as they can alter the electronic properties and subsequent reactivity of the molecule.

The use of oxidizing agents like peroxyacids and the HOF·MeCN complex is a common strategy for the oxidation of amines to nitro compounds and can also be applied to the oxidation of heterocyclic nitrogen atoms. mdpi.com The reaction conditions, particularly temperature, can be crucial in determining the product selectivity. mdpi.com For example, the oxidation of anilines with hydrogen peroxide in the presence of a peroxotungstophosphate catalyst can yield nitroarenes at high temperatures and nitroso derivatives at room temperature. mdpi.com These principles could be applicable to the controlled oxidation of the pyridine nitrogen in this compound.

Furthermore, the development of oxidative amination processes for synthesizing pyridones from cyclopentenones highlights the broader context of oxidative reactions involving nitrogen-containing heterocycles. chemrxiv.org These methods often involve the introduction of a nitrogen atom followed by aromatization, demonstrating the versatility of oxidative strategies in heterocyclic chemistry. chemrxiv.org

Recyclization and Rearrangement Reactions of Nitropyridinone Systems

Nitropyridinone systems, characterized by their electron-deficient nature, are prone to undergo ring-opening and rearrangement reactions, often leading to the formation of different heterocyclic structures. nih.gov

A notable transformation of nitropyridinones is their recyclization to pyrazole (B372694) derivatives. The reaction of 1,3-dimethyl-5-nitropyridin-2(1H)-one with hydrazine hydrate (B1144303) results in the formation of 2-(1H-pyrazol-3-yl)propionohydrazide. researchgate.net This reaction proceeds through a proposed mechanism involving the initial attack of hydrazine, leading to the opening of the pyridinone ring. The resulting acyclic intermediate then undergoes a series of steps, including isomerization and intramolecular cyclization, to form the pyrazole ring. researchgate.net

The general mechanism for the recyclization of nitropyridine derivatives with hydrazine hydrate is thought to involve the formation of an acyclic hydrazide intermediate. researchgate.net This is followed by a nitroaminodiene-nitroenimine isomerization. A subsequent attack by a second hydrazine molecule and intramolecular cyclization of the resulting intermediate leads to a tetrahydropyrazole derivative. The final pyrazole product is then formed through the elimination of ammonia (B1221849) (or an amine) and reduction of the nitro group. researchgate.net

This type of ring transformation is a powerful synthetic tool, as it allows for the conversion of readily available pyridinone scaffolds into functionalized pyrazoles, which are important structural motifs in medicinal chemistry. researchgate.netresearchgate.netmdpi.com

Kinetic and Thermodynamic Studies of Reaction Mechanisms

Understanding the kinetics and thermodynamics of reactions involving nitropyridinone systems is crucial for optimizing reaction conditions and elucidating reaction mechanisms.

Kinetic studies on reactions of related nitro-activated aromatic compounds provide a framework for understanding the reactivity of this compound. For example, the kinetics of the reaction between 2-chloro-5-nitropyridine (B43025) and substituted anilines in solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethyl formamide (B127407) (DMF) have been investigated. researchgate.net These studies often reveal the order of the reaction with respect to each reactant and allow for the determination of rate constants under various conditions. In many cases, nucleophilic aromatic substitution reactions involving nitro-activated substrates follow second-order kinetics. researchgate.net

The rate of a reaction can be influenced by several factors, including the nature of the solvent, the concentration of reactants, and the temperature. researchgate.netiomosaic.com By systematically varying these parameters, detailed information about the reaction mechanism, such as whether it proceeds through a direct displacement or an intermediate complex, can be obtained.

Table 1: Illustrative Kinetic Data for a Related Reaction System (Note: This table is a hypothetical representation based on typical kinetic studies of related compounds and does not represent actual data for this compound.)

| Reactant | Solvent | Temperature (°C) | Rate Constant (k) |

| 2-chloro-5-nitropyridine + Aniline | DMSO | 50 | Value |

| 2-chloro-5-nitropyridine + Aniline | DMF | 50 | Value |

| 2-chloro-5-nitropyridine + p-Toluidine | DMSO | 50 | Value |

| 2-chloro-5-nitropyridine + p-Toluidine | DMF | 50 | Value |

Data would be populated with experimentally determined values.

The temperature dependence of the reaction rate constant allows for the calculation of activation parameters, including the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡). researchgate.netresearchgate.net These parameters provide deeper insight into the transition state of the rate-determining step.

Enthalpy of Activation (ΔH‡): Represents the energy barrier that must be overcome for the reaction to occur.

Entropy of Activation (ΔS‡): Reflects the change in disorder in going from the reactants to the transition state. A negative value often suggests a more ordered transition state, which is common in bimolecular reactions.

For the reaction of 2-chloro-5-nitropyridine with anilines, linear plots of ΔH‡ versus ΔS‡ can yield an isokinetic temperature, which has mechanistic significance. researchgate.net The values of these activation parameters can be used to support proposed reaction mechanisms. For instance, a large negative entropy of activation would be consistent with a mechanism that involves the association of two reactant molecules in the rate-determining step. researchgate.net

Table 2: Representative Activation Parameters for a Related Reaction (Note: This table is a hypothetical representation based on typical thermodynamic studies of related compounds and does not represent actual data for this compound.)

| Reaction | Solvent | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) |

| 2-chloro-5-nitropyridine + Aniline | DMSO | Value | Value | Value |

| 2-chloro-5-nitropyridine + Aniline | DMF | Value | Value | Value |

Data would be populated with experimentally determined values.

The solvent in which a reaction is carried out can have a profound effect on the reaction rate and even the reaction mechanism. researchgate.netresearchgate.net For reactions involving polar or charged intermediates and transition states, polar solvents can provide stabilization, thereby accelerating the reaction. Aprotic polar solvents like DMSO and DMF are known to effectively solvate cations, which can influence the rates of nucleophilic aromatic substitution reactions. researchgate.net

Studies on the reaction of 2-chloro-5-nitropyridine with anilines have shown that the rate constants are dependent on the solvent. researchgate.net The correlation of rate constants with solvent parameters, such as dielectric constant and solvatochromic parameters, can provide quantitative information about the role of the solvent in the reaction mechanism. researchgate.net For example, a linear relationship between the logarithm of the rate constant and the reciprocal of the dielectric constant can suggest the involvement of charge separation in the transition state. researchgate.net In some cases, specific solvent-reactant interactions, such as hydrogen bonding, can also play a significant role.

Computational Chemistry and Theoretical Modelling of 1,5 Dimethyl 3 Nitropyridin 2 One

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict and analyze the ground state properties of chemical compounds.

Geometry Optimization and Vibrational Frequency Analysis

Theoretical calculations, particularly at the DFT level, are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For pyridine (B92270) derivatives, it has been observed that the introduction of substituents can lead to distortions in the ring's bond lengths and angles. For instance, in a related compound, 2-amino-3-methyl-5-nitropyridine, the steric repulsion between the methyl and amino groups causes a distortion in the C-C bond distance. nih.gov Similarly, variations in the C-N bond lengths within the pyridine ring indicate electron delocalization. nih.gov The calculated geometric parameters from DFT methods, such as B3LYP with various basis sets, generally show good agreement with experimental data from techniques like X-ray diffraction. nih.govnih.gov

Vibrational frequency analysis, also performed using DFT, calculates the frequencies of the fundamental modes of molecular vibration. These computed frequencies can be compared with experimental data from Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy. nih.govresearchgate.net Scaling factors are often applied to the computed frequencies to improve the correlation with experimental values. nih.gov The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, and torsion. nih.gov

Table 1: Representative Theoretical and Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O stretch | Data not available | Data not available |

| NO₂ symmetric stretch | Data not available | Data not available |

| NO₂ asymmetric stretch | Data not available | Data not available |

| C-N stretch | Data not available | Data not available |

| CH₃ rock | Data not available | Data not available |

Electronic Structure and Charge Distribution Analysis (e.g., Natural Bond Orbital - NBO)

Natural Bond Orbital (NBO) analysis is a computational technique that provides a description of the localized bonds and lone pairs within a molecule. q-chem.com It examines the delocalization of electron density between filled and empty orbitals, which is crucial for understanding molecular stability. researchgate.net The stabilization energy, E(2), associated with these interactions quantifies the extent of intramolecular charge transfer. researchgate.net

NBO analysis reveals the hybridization of atomic orbitals and the distribution of electron density, leading to the calculation of natural atomic charges. q-chem.com These charges provide insight into the electrostatic nature of the atoms within the molecule. For example, in many organic molecules, oxygen atoms typically exhibit a partial negative charge, while carbon and hydrogen atoms are partially positive. The analysis can identify key stabilizing interactions, such as those between lone pair (LP) orbitals and antibonding (π* or σ*) orbitals. researchgate.net

Table 2: NBO Analysis - Selected Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Frontier Molecular Orbital (FMO) Theory and Chemical Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. numberanalytics.comresearchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity. numberanalytics.com

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index. These descriptors provide quantitative measures of a molecule's reactivity. sci-hub.se

Table 3: FMO Energies and Chemical Reactivity Indices

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. researchgate.netnih.gov It is used to predict sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. nih.gov The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow represent regions of intermediate potential. researchgate.net

Prediction of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics and photonics. nih.govwikipedia.org Computational methods, particularly DFT, can be used to predict the NLO properties of molecules, such as the linear polarizability (α) and the first hyperpolarizability (β). nih.gov

The magnitude of the hyperpolarizability is a key indicator of a molecule's NLO activity. Organic molecules with donor-π-acceptor architectures often exhibit significant NLO properties due to intramolecular charge transfer. The presence of electron-donating and electron-withdrawing groups can enhance the NLO response. For instance, nitropyridine derivatives are a class of organic compounds that have been investigated for their NLO properties. capes.gov.broptica.org

Table 4: Calculated NLO Properties

| Property | Value |

| Linear Polarizability (α) | Data not available |

| First Hyperpolarizability (β) | Data not available |

Advanced Electron Density Topological Analysis (e.g., ELF, LOL, RDG)

Advanced topological analyses of electron density provide deeper insights into chemical bonding and non-covalent interactions.

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are tools used to identify regions in a molecule where there is a high probability of finding an electron pair. jussieu.frresearchgate.net These functions are based on the kinetic energy density and help to visualize chemical bonds, lone pairs, and atomic shells. researchgate.netresearchgate.net High values of ELF and LOL, typically represented by red coloration in graphical plots, indicate strong electron localization. researchgate.net

Reduced Density Gradient (RDG) analysis is a method used to identify and visualize non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric repulsion. researchgate.netprotheragen.airesearchgate.net The RDG is a function of the electron density and its gradient. protheragen.ai Plots of the RDG against the sign of the second eigenvalue of the electron density Hessian multiplied by the density itself can distinguish between different types of interactions. researchgate.net

Theoretical Ligand-Receptor Interaction Studies (e.g., Molecular Docking Simulations)

No data available.

Benchmarking Computational Models Against Experimental Spectroscopic and Structural Data

No data available.

Tautomerism in 1,5 Dimethyl 3 Nitropyridin 2 One and Analogous Nitropyridinone Systems

Characterization of Tautomeric Forms by Solution-Phase Spectroscopy in Analogous Systems

Spectroscopic methods are crucial for investigating the position of tautomeric equilibria in solution, where solvent interactions can significantly influence the relative stability of different forms. clockss.org

UV-Vis Spectroscopic Signatures of Tautomeric Equilibria

In nitropyridinone analogs capable of tautomerism, UV-Vis absorption spectroscopy is a powerful tool to probe the equilibrium. The pyridin-2-one (lactam) and 2-hydroxypyridine (B17775) (lactim) tautomers possess distinct chromophores, leading to different absorption maxima (λ_max). For instance, the UV spectrum of an N1-methylated model compound, which is fixed in the pyridin-2-one form, can be compared to an O-methylated model, fixed in the 2-methoxypyridine (B126380) form. By analyzing the spectrum of the tautomeric compound in various solvents, the relative contributions of the lactam and lactim forms can be estimated. Changes in solvent polarity often shift the equilibrium, which is reflected by changes in the absorption bands. rsc.orgresearchgate.net

NMR Spectroscopic Elucidation of Tautomer Ratios

NMR spectroscopy is arguably the most definitive method for studying tautomerism in solution. clockss.org By comparing the ¹H and ¹³C NMR chemical shifts of a target compound with those of its N-methylated and O-methylated, non-tautomerizing analogs, the predominant tautomeric form can be identified. rsc.org For example, the chemical shift of the carbon atom at the C2 position is significantly different in the pyridin-2-one form compared to the 2-hydroxypyridine form. In cases where both tautomers are present in significant amounts, separate sets of signals may be observed if the rate of interconversion is slow on the NMR timescale. If the exchange is fast, averaged signals are observed, and their positions can provide information about the equilibrium constant. clockss.org For more complex systems, ¹⁵N NMR can also provide invaluable data, as the nitrogen chemical shifts are highly sensitive to the tautomeric state.

Solid-State Tautomeric Preferences Probed by X-ray Crystallography in Analogous Systems

X-ray crystallography provides unambiguous evidence of the preferred tautomeric form in the solid state. By determining the precise locations of all atoms, including hydrogen atoms, the structure can be definitively assigned as either the pyridin-2-one or the 2-hydroxypyridine tautomer. For example, a study on 2-hydroxypyridine N-oxide confirmed through X-ray diffraction that it exists as the 1-hydroxypyridin-2-one tautomer in the crystal state. In some rare cases, crystals may even contain a mixture of both tautomers. The tautomer observed in the solid state is often the most stable form, though crystal packing forces can sometimes stabilize a form that is less favored in solution.

Theoretical Studies of Tautomeric Interconversions and Stabilities in Analogous Systems

Computational chemistry offers deep insights into the energetic landscape of tautomerism.

Quantum-Chemical Calculations of Energy Barriers and Relative Stabilities

Quantum-chemical methods, particularly Density Functional Theory (DFT), are widely used to calculate the relative energies of different tautomers in the gas phase and in solution (using models like the Polarizable Continuum Model, or PCM). rsc.org These calculations can predict which tautomer is more stable and by how much energy. Furthermore, computational methods can map the potential energy surface for the interconversion process, allowing for the calculation of the energy barrier for the proton transfer reaction. These theoretical findings can then be compared with experimental data to provide a comprehensive understanding of the tautomeric system. rsc.org

Influence of Substituent Effects and Environmental Factors (e.g., Solvent Polarity) on Tautomerism in Analogous Systems

The position of the tautomeric equilibrium is not fixed and can be influenced by several factors.

Substituent Effects : The electronic nature of other substituents on the pyridine (B92270) ring can alter the relative stabilities of the tautomers. Electron-withdrawing groups (like the nitro group) and electron-donating groups can preferentially stabilize one form over the other, thereby shifting the equilibrium. clockss.org

Solvent Polarity : The equilibrium is often highly dependent on the solvent. rsc.org Polar solvents, particularly those capable of hydrogen bonding, can stabilize the more polar tautomer. For example, the pyridin-2-one form is typically more polar than the 2-hydroxypyridine form and is therefore often favored in polar solvents like water or DMSO. rsc.orgrsc.org This solvatochromic effect can be readily observed in UV-Vis spectra. rsc.org

Specific Case Studies of Nitramino-Nitrimino and Keto-Enol Tautomerism

The tautomeric behavior of 1,5-Dimethyl-3-nitropyridin-2-one and related nitropyridinone systems is primarily governed by two types of equilibria: keto-enol and, in analogous imino systems, nitramino-nitrimino tautomerism. These equilibria are significantly influenced by the electronic nature of substituents, the polarity of the solvent, and temperature.

Keto-Enol Tautomerism in 3-Nitropyridin-2-one Systems

The keto-enol tautomerism in 3-nitropyridin-2-ones involves the interconversion between the pyridin-2-one (keto) form and the 2-hydroxypyridine (enol) form. The position of this equilibrium is a delicate balance of factors including aromaticity, intramolecular hydrogen bonding, and solvent interactions.

A detailed study on the closely related 2-hydroxy-5-nitropyridine (B147068) (which exists in tautomeric equilibrium with 5-nitro-2-pyridone) provides valuable insights. elsevierpure.com Computational studies using Density Functional Theory (DFT) have shown that the keto tautomer (5-nitro-2-pyridone) is slightly more stable than the enol tautomer (2-hydroxy-5-nitropyridine) in the gas phase. elsevierpure.com This preference for the keto form is a common feature in many 2-pyridone systems and is often attributed to the greater stability of the amide resonance in the pyridone ring. elsevierpure.com

The equilibrium can be quantified by the tautomeric equilibrium constant, KT, which is the ratio of the concentration of the enol form to the keto form (KT = [enol]/[keto]). The relative stability of these tautomers can be assessed through spectroscopic methods and computational calculations.

Table 1: Calculated Relative Energies and Tautomeric Equilibrium Constants for 2-Hydroxy-5-nitropyridine/5-nitro-2-pyridone System

| Computational Method | Basis Set | ΔE (kcal/mol) (Enol - Keto) | KT (at 298.15 K) | Reference |

| B3LYP | 6-311++G(d,p) | 0.857 | 0.23 | elsevierpure.com |

| ωB97XD | 6-311++G(d,p) | 1.345 | 0.11 | elsevierpure.com |

| mPW1PW91 | 6-311++G(d,p) | 1.159 | 0.15 | elsevierpure.com |

Data from computational studies on 2-hydroxy-5-nitropyridine/5-nitro-2-pyridone.

Spectroscopic analysis, particularly NMR, is a powerful tool for elucidating the predominant tautomeric form in solution. For 5-nitro-2-pyridone in DMSO-d6, the calculated 1H, 13C, and 15N NMR chemical shifts for the keto tautomer show a better correlation with the experimental data compared to the enol form, indicating that the keto form is the major species in this polar aprotic solvent. elsevierpure.com

Table 2: Experimental and Calculated 1H NMR Chemical Shifts (ppm) for 5-Nitro-2-pyridone Tautomers in DMSO-d6

| Proton | Experimental | Calculated (Keto) | Calculated (Enol) | Reference |

| H3 | 6.64 | 6.72 | 7.68 | elsevierpure.com |

| H4 | 7.98 | 8.05 | 7.42 | elsevierpure.com |

| H6 | 8.89 | 8.95 | 8.45 | elsevierpure.com |

Data for 5-nitro-2-pyridone, an analogue of this compound.

The solvent plays a critical role in shifting the tautomeric equilibrium. Polar solvents tend to favor the more polar tautomer. In the case of 2-pyridone systems, the keto form is generally more polar than the enol form, and thus its stability is enhanced in polar solvents. stackexchange.com Conversely, non-polar solvents can favor the less polar enol form. stackexchange.com

Nitramino-Nitrimino Tautomerism in Analogous Systems

While this compound itself does not exhibit nitramino-nitrimino tautomerism, its imino analogues, such as N-substituted 3-nitropyridin-2-imines, can. This tautomerism involves the migration of a proton between the exocyclic amino nitrogen and the endocyclic ring nitrogen, leading to an equilibrium between a nitramino and a nitrimino form.

Specific experimental or detailed computational studies on the nitramino-nitrimino tautomerism of N-substituted 3-nitropyridin-2-imines are scarce in the literature. However, studies on related 2-aminopyridine (B139424) derivatives provide a framework for understanding this phenomenon. The equilibrium is influenced by the electronic properties of the substituents on both the pyridine ring and the exocyclic nitrogen. Electron-withdrawing groups on the pyridine ring, such as the nitro group at the 3-position, are expected to increase the acidity of the N-H proton, potentially influencing the position of the tautomeric equilibrium.

In the absence of specific data for our target system, we can refer to studies on other heterocyclic systems. For instance, in 2-aminopyridines, the amino form is generally the more stable tautomer. However, strong electron-withdrawing groups attached to the exocyclic amino nitrogen can shift the equilibrium towards the imino form.

Further research, including detailed spectroscopic and computational investigations, is necessary to fully elucidate the specific tautomeric preferences in N-substituted 3-nitropyridin-2-imines and to quantify the influence of substituents and solvent on the nitramino-nitrimino equilibrium.

Synthetic Applications and Broader Utility of 1,5 Dimethyl 3 Nitropyridin 2 One

Role as a Versatile Synthetic Intermediate for Functionalized Pyridinones

Based on the established chemistry of related nitropyridinone systems, 1,5-Dimethyl-3-nitropyridin-2-one is theoretically a valuable intermediate for the synthesis of a variety of functionalized pyridinones. The electron-withdrawing nature of the nitro group at the 3-position, coupled with the pyridinone core, would likely activate the ring towards specific transformations.

Anticipated Reactions and Products:

| Reagent/Reaction Type | Expected Product Class | Potential Functional Group Transformation |

| Reducing Agents (e.g., H₂, Pd/C; SnCl₂) | 3-Amino-1,5-dimethylpyridin-2-ones | Reduction of the nitro group to an amine |

| Nucleophiles (e.g., alkoxides, amines) | Substituted pyridinones | Nucleophilic aromatic substitution of the nitro group |

| Cross-coupling Catalysts (e.g., Suzuki, Stille) | Aryl- or heteroaryl-substituted pyridinones | C-C bond formation at positions activated by the nitro group |

The resulting amino- and substituted pyridinones are key scaffolds in medicinal chemistry and materials science. However, specific examples detailing these transformations for this compound are not documented in the searched literature.

Integration into the Synthesis of Polycyclic and Fused Heterocyclic Systems

The functional groups present in this compound, particularly the nitro and carbonyl groups, suggest its potential as a precursor for the construction of more complex molecular architectures. The reduction of the nitro group to an amine, followed by intramolecular condensation or cyclization reactions, is a common strategy for building fused ring systems.

For instance, the formation of a 3-aminopyridin-2-one intermediate could, in theory, be followed by reaction with a suitable bifunctional reagent to construct a fused pyrazole (B372694), imidazole, or triazole ring. Such synthetic pathways are well-established for other nitropyridine derivatives. nih.gov The development of new approaches for synthesizing polycyclic heterofused systems is an active area of research. nih.gov

Despite this theoretical potential, no specific instances of this compound being used to synthesize polycyclic or fused heterocyclic systems have been reported in the available scientific literature.

Contribution to the Development of Novel Organic Transformations

The unique electronic properties of nitropyridinones can sometimes lead to the discovery of novel organic transformations. For example, related compounds like 1-methyl-3,5-dinitro-2-pyridone have been shown to undergo three-component ring transformations to afford nitropyridines and nitroanilines. These reactions highlight the role of such compounds as synthetic equivalents of unstable intermediates.

It is plausible that this compound could participate in similar or as-yet-undiscovered transformations. The interplay between the N-methyl group, the C5-methyl group, and the C3-nitro group might lead to unique reactivity patterns. However, at present, there is no evidence in the literature to suggest that this compound has been instrumental in the development of any novel organic transformations.

Precursor for Advanced Molecular Architectures in Chemical Research

The synthesis of advanced molecular architectures for applications in materials science, supramolecular chemistry, and medicinal chemistry often relies on the availability of highly functionalized building blocks. While nitropyridines, in general, are utilized as precursors in the synthesis of various bioactive molecules and functional materials, the specific contribution of this compound remains undefined.

The potential for this compound to serve as a precursor would depend on its accessibility and the specific reactivity it offers. Without documented synthetic routes to and from this compound, its role as a precursor for advanced molecular architectures is purely speculative.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 1,5-Dimethyl-3-nitropyridin-2-one, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis often involves nitration and alkylation of pyridinone precursors. For example, Posner’s technique (using hydroxylamine and sodium methoxide under reflux) is effective for introducing nitro groups . Optimization includes varying solvent polarity (e.g., methanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometry of reagents (e.g., nitrating agents like HNO₃/H₂SO₄). Reaction progress can be monitored via TLC, and purity assessed by melting point determination .

Q. How can spectroscopic techniques (IR, NMR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- IR : Look for characteristic peaks: C=O stretch (~1700 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹) .

- ¹H NMR : Expect singlet(s) for methyl groups (δ ~2.5 ppm for C1/C5-CH₃), aromatic proton signals (δ ~7.5–8.5 ppm) influenced by nitro group deshielding .

- MS : Molecular ion peak at m/z 196 (C₇H₈N₂O₃) and fragmentation patterns (e.g., loss of NO₂ or CH₃ groups) .

- Cross-validate with elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer : Use gradient recrystallization (e.g., ethanol/water mixtures) to exploit solubility differences. Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves polar byproducts. Centrifugation or filtration removes insoluble impurities. Purity is confirmed by consistent melting points and HPLC analysis .

Advanced Research Questions

Q. Why does nitration of the pyridinone ring favor the 3-position, and how do steric/electronic effects of substituents influence regioselectivity?

- Methodological Answer : The nitro group’s electrophilic substitution is directed by the electron-deficient pyridinone ring. Methyl groups at C1/C5 exert steric hindrance, disfavoring substitution at adjacent positions. Computational modeling (DFT calculations) can map electrostatic potential surfaces to predict reactivity . Experimental validation involves synthesizing analogues with varying substituents (e.g., halogens, methoxy) and comparing nitration outcomes .

Q. How should researchers resolve contradictions between experimental NMR data and computational predictions for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects (e.g., DMSO-d6 vs. CDCl₃) or dynamic processes (e.g., tautomerism). Perform variable-temperature NMR to detect conformational changes. Cross-check with 2D NMR (COSY, HSQC) for unambiguous assignments. Compare computational predictions (using Gaussian or ORCA with solvent models) to experimental shifts .

Q. What strategies enhance the bioactivity of this compound derivatives, and how can structure-activity relationships (SAR) be systematically studied?

- Methodological Answer : Introduce substituents at C4/C6 (e.g., halogens, amino groups) to modulate electronic properties and hydrogen bonding. Test derivatives in bioassays (e.g., antiproliferative activity against cancer cell lines). SAR analysis uses regression models correlating substituent parameters (Hammett σ, LogP) with activity. Crystallography or docking studies reveal target binding modes .

Q. Are there alternative nitration methodologies that improve yield or safety compared to traditional mixed-acid systems?

- Methodological Answer : Explore greener methods:

- Acetyl nitrate : Generated in situ from acetic anhydride and HNO₃, reduces side reactions.

- Microwave-assisted nitration : Enhances reaction rate and selectivity .

- Solid-supported reagents : Claycop (montmorillonite-supported Cu(NO₃)₂) minimizes hazardous waste .

Monitor yields and byproduct profiles via GC-MS .

Q. How do solvent polarity and proticity influence the reactivity of this compound in subsequent functionalization reactions?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize transition states in nucleophilic substitutions (e.g., amination). Protic solvents (MeOH, H₂O) favor protonation of intermediates, altering reaction pathways. Conduct kinetic studies under varied solvent conditions, and use Kamlet-Taft parameters to quantify solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.